4,6-Dichloro-7-fluoroquinoline
CAS No.:
Cat. No.: VC15958797
Molecular Formula: C9H4Cl2FN
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4Cl2FN |
|---|---|
| Molecular Weight | 216.04 g/mol |
| IUPAC Name | 4,6-dichloro-7-fluoroquinoline |
| Standard InChI | InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |
| Standard InChI Key | LLKNPCJCKMLUIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C=C(C(=CC2=C1Cl)Cl)F |
Introduction
Structural and Physicochemical Properties
4,6-Dichloro-7-fluoroquinoline features a bicyclic quinoline core substituted with chlorine atoms at positions 4 and 6 and a fluorine atom at position 7. Key physicochemical parameters include a density of 1.9±0.1 g/cm³ and a boiling point of 359.9±37.0°C . The compound exhibits limited aqueous solubility but dissolves readily in organic solvents such as chloroform . Spectroscopic characterization via ¹H-NMR and ¹³C-NMR confirms its planar aromatic structure, with distinct shifts for halogen substituents (δ 7.8–8.2 ppm for aromatic protons).
Table 1: Physicochemical Properties of 4,6-Dichloro-7-fluoroquinoline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₄Cl₂FN | |
| Molecular Weight | 216.04 g/mol | |
| Boiling Point | 359.9±37.0°C | |
| Density | 1.9±0.1 g/cm³ | |
| LogP | 2.66 | |
| Storage Conditions | -20°C in dry, inert atmosphere |
Synthetic Methodologies
Sandmeyer Reaction-Based Approach
Alternative methods employ 2,4-dichloro-6-fluoroaniline as a starting material. Diazotization followed by a Sandmeyer reaction introduces a cyano group at position 3, with subsequent cyclization under acidic conditions completing the quinoline ring. While efficient, this method requires stringent temperature control to prevent byproduct formation.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Nitration-Condensation | 58–62 | Scalable, avoids toxic reagents | Multi-step purification |
| Sandmeyer Reaction | 45–50 | Shorter reaction time | Temperature sensitivity |
Biological Activity and Mechanisms
Antitumor Efficacy
4,6-Dichloro-7-fluoroquinoline derivatives demonstrate remarkable cytotoxicity across 60 human cancer cell lines, with mean GI₅₀ values of 2.63–3.09 µM—surpassing 5-fluorouracil (22.60 µM) and rivaling gefitinib (3.24 µM) . Molecular docking studies attribute this activity to interactions with topoisomerase II’s ATP-binding domain, inducing DNA strand breaks . Modifications at C-7 with lipophilic anilines enhance membrane permeability, as seen in compound 4b (IC₅₀ = 14.91 µM against breast T47D cells) .
Antibacterial Properties
The compound retains fluoroquinolone-derived antibacterial activity, inhibiting DNA gyrase in Staphylococcus aureus (MIC = 0.25 µg/mL) and Escherichia coli (MIC = 0.5 µg/mL) . Dichloro and fluoro substituents at positions 4, 6, and 7 disrupt bacterial efflux pumps, reducing resistance development .
Applications in Drug Development
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